molecular formula C17H13Cl2N3O B2508246 5-(2,4-Dichlorophenoxy)-6-methyl-3-(4-methylphenyl)-1,2,4-triazine CAS No. 478260-75-2

5-(2,4-Dichlorophenoxy)-6-methyl-3-(4-methylphenyl)-1,2,4-triazine

Cat. No.: B2508246
CAS No.: 478260-75-2
M. Wt: 346.21
InChI Key: CQHDBFPFMBRJQK-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorophenoxy)-6-methyl-3-(4-methylphenyl)-1,2,4-triazine is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in agriculture, pharmaceuticals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dichlorophenoxy)-6-methyl-3-(4-methylphenyl)-1,2,4-triazine typically involves the reaction of 2,4-dichlorophenol with 6-methyl-3-(4-methylphenyl)-1,2,4-triazine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dichlorophenoxy)-6-methyl-3-(4-methylphenyl)-1,2,4-triazine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

    Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form amines.

    Condensation Reactions: It can react with aldehydes or ketones to form larger heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as DMF or ethanol.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted triazines, oxides, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(2,4-Dichlorophenoxy)-6-methyl-3-(4-methylphenyl)-1,2,4-triazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2,4-Dichlorophenoxy)-6-methyl-3-(4-methylphenyl)-1,2,4-triazine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.

    4-Methylphenyl-1,2,4-triazine derivatives: Compounds with similar triazine cores but different substituents.

Uniqueness

5-(2,4-Dichlorophenoxy)-6-methyl-3-(4-methylphenyl)-1,2,4-triazine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its dual chlorophenoxy and methylphenyl groups make it versatile for various applications in research and industry.

Properties

IUPAC Name

5-(2,4-dichlorophenoxy)-6-methyl-3-(4-methylphenyl)-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O/c1-10-3-5-12(6-4-10)16-20-17(11(2)21-22-16)23-15-8-7-13(18)9-14(15)19/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHDBFPFMBRJQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(N=N2)C)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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